

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 2-Propylpentanoate

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Compound of Interest

Compound Name: *Methyl 2-propylpentanoate*

CAS No.: 22632-59-3

Cat. No.: B154064

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Introduction

Methyl 2-propylpentanoate is a branched-chain fatty acid methyl ester (FAME) that serves as a valuable model compound in various research areas, including metabolomics, flavor and fragrance analysis, and as a biomarker for certain metabolic disorders. Understanding its behavior under electron ionization (EI) mass spectrometry is crucial for its unambiguous identification and quantification in complex matrices. This application note provides a detailed guide to the fragmentation pattern of **methyl 2-propylpentanoate**, explaining the underlying mechanistic principles and offering a validated protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

The structural elucidation of organic molecules by mass spectrometry relies on the predictable fragmentation of the molecular ion. For esters like **methyl 2-propylpentanoate**, characteristic fragmentation pathways, including α -cleavage and McLafferty rearrangement, provide a structural fingerprint. This guide will dissect these pathways to build a comprehensive understanding of the resulting mass spectrum.

Core Principles of Ester Fragmentation in EI-MS

Upon electron ionization, **methyl 2-propylpentanoate** loses an electron to form a molecular ion ($M^{\bullet+}$). The charge is typically localized on the oxygen atom of the carbonyl group, which directs the subsequent fragmentation. The molecular weight of **methyl 2-propylpentanoate** ($C_9H_{18}O_2$) is 158.24 g/mol, and its molecular ion will be observed at an m/z of 158, although it may be of low abundance due to the facile fragmentation of esters.^[1]

Two primary fragmentation mechanisms govern the breakdown of the **methyl 2-propylpentanoate** molecular ion:

- α -Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. This is a highly favored process as it leads to the formation of a resonance-stabilized acylium ion.^[1]
- McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a γ -hydrogen. It involves the transfer of a hydrogen atom from the γ -carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β -C-C bond.^[1]

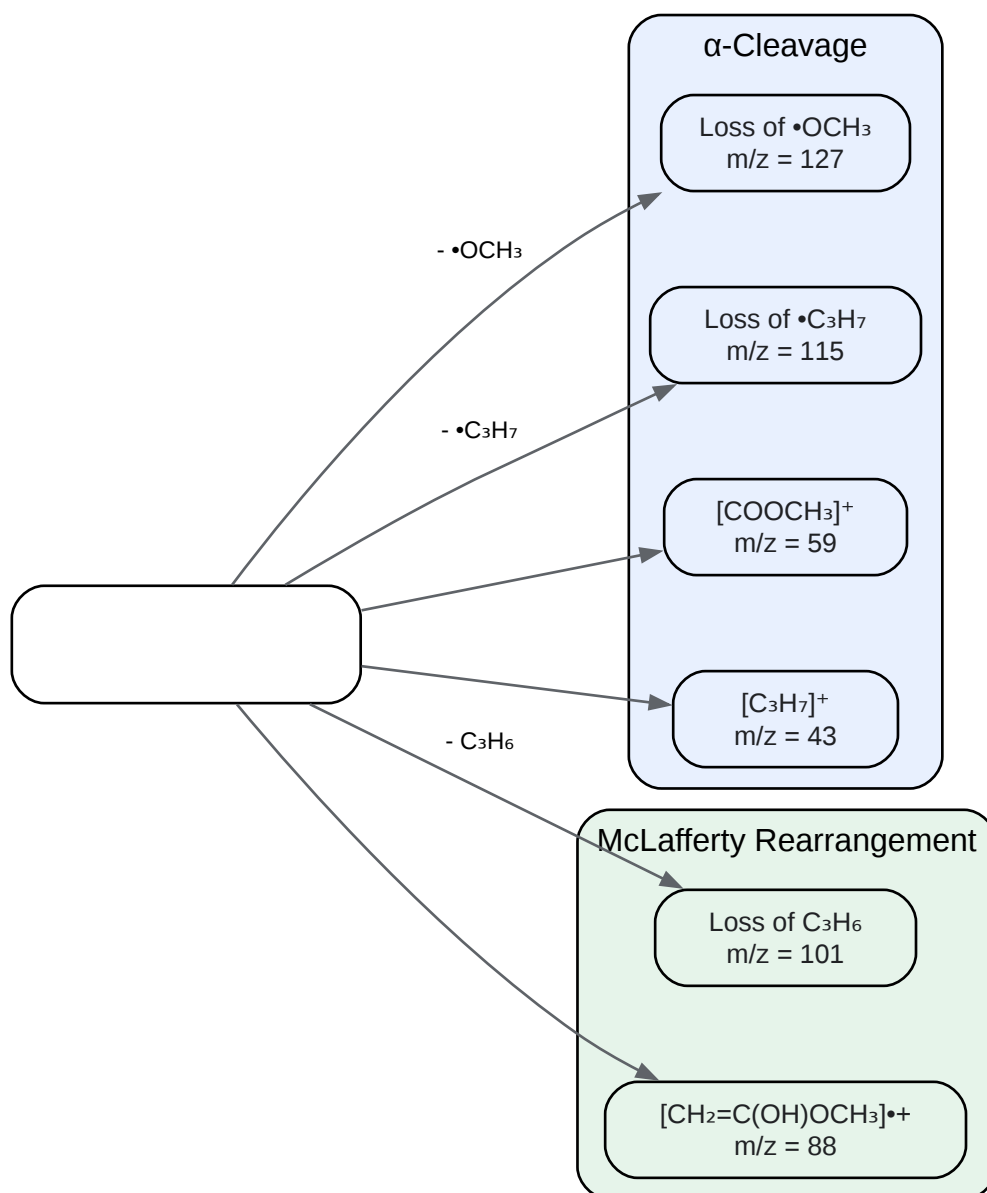
Predicted Fragmentation Pattern of Methyl 2-Propylpentanoate

Based on these established principles and analysis of structurally similar compounds like methyl 2-methylpentanoate, the following key fragment ions are predicted for **methyl 2-propylpentanoate**:

m/z	Proposed Ion Structure	Fragmentation Pathway	Significance
158	$[\text{C}_9\text{H}_{18}\text{O}_2]^{\bullet+}$	Molecular Ion	Confirms molecular weight.
127	$[\text{M} - \text{OCH}_3]^+$	α -Cleavage	Loss of the methoxy radical.
115	$[\text{M} - \text{C}_3\text{H}_7]^+$	α -Cleavage	Loss of a propyl radical from the α -position.
101	$[\text{CH}(\text{C}_3\text{H}_7)\text{COOCH}_3]^{\bullet+}$	McLafferty Rearrangement	Loss of propene (C_3H_6).
88	$[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_3]^{\bullet+}$	McLafferty Rearrangement	Characteristic for methyl esters with a γ -hydrogen.
74	$[\text{CH}_3\text{OC}(\text{OH})=\text{CH}_2]^{\bullet+}$	McLafferty Rearrangement	A common fragment for many fatty acid methyl esters.
59	$[\text{COOCH}_3]^+$	α -Cleavage	Methoxycarbonyl cation.
43	$[\text{C}_3\text{H}_7]^+$	Alkyl fragment	Propyl cation.

Visualizing the Fragmentation Pathways

The primary fragmentation pathways of **methyl 2-propylpentanoate** can be visualized to better understand the origin of the key fragment ions.



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Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
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